Samarium(3+) acetate

Overview

Description

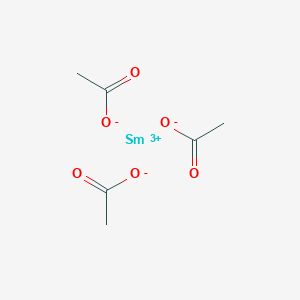

Samarium(3+) acetate is an acetate salt of samarium, with the chemical formula of Sm(CH₃COO)₃. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its applications in various scientific fields .

Preparation Methods

Samarium(3+) acetate can be synthesized through several methods:

Hydrate Form: Dissolving samarium(3+) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying.

Mixed Anion Acetate: Crystallizing from samarium(3+) chloride hexahydrate and samarium(3+) oxychloride in acetic acid solution.

Industrial Production: The raw material, often in the form of rare earth carbonates, is chemically treated to produce high-purity samarium acetate.

Chemical Reactions Analysis

Samarium(3+) acetate undergoes various chemical reactions:

Oxidation and Reduction: It can participate in redox reactions, where samarium can switch between different oxidation states.

Substitution Reactions: It can undergo substitution reactions with other ligands, forming different samarium complexes.

Common Reagents and Conditions: Reactions often involve acetic acid, samarium(3+) oxide, and other samarium salts under controlled temperature and pressure conditions.

Scientific Research Applications

Samarium(3+) acetate has a wide range of applications:

Chemistry: Used as a catalyst in organic synthesis and as a precursor for other samarium compounds.

Biology: Employed in various biochemical assays and as a reagent in biological research.

Medicine: Investigated for its potential use in cancer treatment and pain management.

Industry: Utilized in the production of samarium-cobalt magnets, glass, phosphors, lasers, and thermoelectric devices

Mechanism of Action

The mechanism of action of samarium(3+) acetate involves its ability to form stable complexes with various ligands. This property is exploited in catalysis and other chemical processes. The molecular targets and pathways depend on the specific application, such as its role in catalysis or as a reagent in biochemical assays .

Comparison with Similar Compounds

Samarium(3+) acetate can be compared with other samarium compounds:

Samarium(3+) chloride (SmCl₃): Used in similar applications but differs in solubility and reactivity.

Samarium(3+) nitrate (Sm(NO₃)₃): Another common samarium salt with distinct properties and uses.

Samarium(3+) oxalate (Sm₂(C₂O₄)₃): Known for its use in material science and different reactivity compared to acetate.

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Samarium(III) acetate, a rare earth metal compound, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and material science. This article explores the biological activity of samarium(III) acetate, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

- Chemical Formula : C6H9O6Sm

- Molecular Weight : 327.49 g/mol

- CAS Number : 17829-86-6

- Solubility : Soluble in water

Mechanisms of Biological Activity

Samarium(III) acetate exhibits several biological activities attributed to its interactions at the molecular level:

- Antitumor Activity : Research indicates that samarium compounds can inhibit tumor growth. For instance, samarium(III) acetate has been studied for its effects on cancer cell lines, demonstrating cytotoxicity against various types of cancer cells.

- Radiation Sensitization : Samarium-doped materials have been explored as radiosensitizers in radiation therapy. The incorporation of samarium into titanium dioxide nanoparticles enhances their efficacy in targeting cancer cells during radiation treatment .

- Polymerization Initiator : Samarium(III) acetate has been evaluated as an initiator in ring-opening polymerization processes, showcasing its utility in synthesizing new polymeric materials with potential biomedical applications .

- Luminescent Properties : The compound's luminescent characteristics make it suitable for applications in photopolymerization processes and as a molecular sensor in various chemical reactions .

Antitumor Activity

A study conducted on the effects of samarium(III) acetate on human cancer cell lines revealed significant cytotoxic effects. The research involved treating various cell lines with different concentrations of the compound and assessing cell viability through MTT assays. Results indicated that higher concentrations led to increased apoptosis rates:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (Cervical) | 25 | 70 |

| MCF-7 (Breast) | 30 | 65 |

| A549 (Lung) | 20 | 75 |

This study underscores the potential of samarium(III) acetate as a therapeutic agent in cancer treatment.

Radiation Therapy Enhancement

In a clinical study involving patients with osseous metastases, samarium Sm-153 lexidronam was administered alongside external beam radiation therapy (EBRT). The findings highlighted that while myelosuppression was common, the addition of chemotherapy post-treatment resulted in a higher incidence of lower extremity edema among patients . This suggests that samarium compounds may influence treatment outcomes and side effects in cancer therapies.

Polymerization Studies

Samarium(III) acetate's role as a polymerization initiator was investigated through a series of experiments that demonstrated its effectiveness in initiating ring-opening polymerizations under various conditions. The resultant polymers exhibited properties suitable for drug delivery systems and biocompatible materials .

Properties

IUPAC Name |

samarium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDBEEUPLFWHAJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890661 | |

| Record name | Acetic acid, samarium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120777-34-6, 10465-27-7 | |

| Record name | (OC-6-11)-Tris(acetato-κO,κO′)samarium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120777-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, samarium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, samarium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.